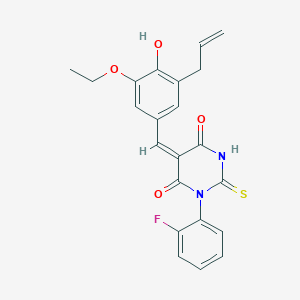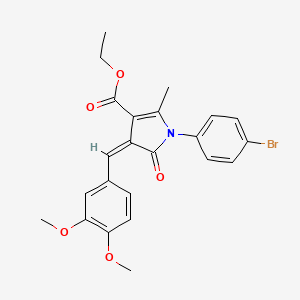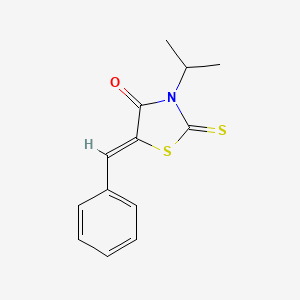![molecular formula C23H19BrN2O2 B5916343 N-[1-[(benzylamino)carbonyl]-2-(3-bromophenyl)vinyl]benzamide](/img/structure/B5916343.png)
N-[1-[(benzylamino)carbonyl]-2-(3-bromophenyl)vinyl]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[1-[(benzylamino)carbonyl]-2-(3-bromophenyl)vinyl]benzamide, commonly known as BAVB, is a synthetic compound that has gained significant interest in the scientific community due to its potential therapeutic applications. BAVB belongs to the class of vinylbenzamide derivatives and is known to possess a unique chemical structure that makes it an attractive candidate for drug development.
作用機序
The mechanism of action of BAVB is not fully understood, but it is believed to involve the inhibition of various signaling pathways that are involved in cell proliferation, inflammation, and oxidative stress. BAVB has been shown to inhibit the activation of NF-κB, a transcription factor that regulates the expression of genes involved in inflammation and cell survival. BAVB has also been shown to inhibit the PI3K/Akt/mTOR pathway, which is involved in cell proliferation and survival. Additionally, BAVB has been shown to activate the Nrf2/ARE pathway, which is involved in antioxidant defense and cytoprotection.
Biochemical and Physiological Effects:
BAVB has been shown to have several biochemical and physiological effects. In cancer cells, BAVB has been shown to induce cell cycle arrest and apoptosis. Inflammatory cells such as macrophages and neutrophils have been targeted by BAVB, leading to the inhibition of cytokine production and migration. In neurodegenerative disorders, BAVB has been shown to protect neurons from oxidative stress and prevent the formation of beta-amyloid plaques.
実験室実験の利点と制限
BAVB has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities with high purity. It has a unique chemical structure that makes it an attractive candidate for drug development. However, there are also limitations to using BAVB in lab experiments. Its mechanism of action is not fully understood, and its pharmacokinetics and toxicity profile have not been fully characterized.
将来の方向性
There are several future directions for research on BAVB. One direction is to further elucidate its mechanism of action and identify the specific signaling pathways that are targeted by BAVB. Another direction is to optimize the synthesis method to obtain higher yields of pure BAVB. Additionally, the pharmacokinetics and toxicity profile of BAVB need to be fully characterized to determine its potential as a therapeutic agent. Finally, preclinical and clinical studies are needed to evaluate the efficacy and safety of BAVB in various diseases.
合成法
The synthesis of BAVB involves a multi-step process that includes the reaction of 3-bromoacetophenone with benzylamine, followed by the condensation of the resulting product with 4-nitrobenzaldehyde. The final step involves the reduction of the nitro group to an amino group, resulting in the formation of BAVB. The synthesis method has been optimized to obtain high yields of pure BAVB.
科学的研究の応用
BAVB has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. In cancer research, BAVB has been shown to inhibit the growth of cancer cells and induce apoptosis. Inflammatory diseases such as rheumatoid arthritis and colitis have also been targeted by BAVB due to its anti-inflammatory properties. In neurodegenerative disorders such as Alzheimer's disease, BAVB has been shown to protect neurons from oxidative stress and prevent the formation of beta-amyloid plaques.
特性
IUPAC Name |
N-[(E)-3-(benzylamino)-1-(3-bromophenyl)-3-oxoprop-1-en-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19BrN2O2/c24-20-13-7-10-18(14-20)15-21(26-22(27)19-11-5-2-6-12-19)23(28)25-16-17-8-3-1-4-9-17/h1-15H,16H2,(H,25,28)(H,26,27)/b21-15+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJTBMONJLQJUAH-RCCKNPSSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)C(=CC2=CC(=CC=C2)Br)NC(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CNC(=O)/C(=C\C2=CC(=CC=C2)Br)/NC(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(E)-3-(benzylamino)-1-(3-bromophenyl)-3-oxoprop-1-en-2-yl]benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-ethyl-5-{3-methoxy-4-[(4-methylbenzyl)oxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5916261.png)
![5-{5-bromo-2-[(3-fluorobenzyl)oxy]benzylidene}-3-methyl-2-thioxo-4-imidazolidinone](/img/structure/B5916262.png)
![4-({4-[(5-oxo-1-phenyl-2-thioxo-4-imidazolidinylidene)methyl]phenoxy}methyl)benzoic acid](/img/structure/B5916272.png)
![3-(4-ethoxyphenyl)-5-{4-[(2-fluorobenzyl)oxy]benzylidene}-2-thioxo-4-imidazolidinone](/img/structure/B5916289.png)
![2,4-dimethyl-N-[4-morpholinyl(phenyl)methylene]benzenesulfonamide](/img/structure/B5916291.png)
![3-methyl-1-(4-methyl-1-piperazinyl)pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B5916293.png)


![N-[1-{[(2,4-dimethylphenyl)amino]carbonyl}-2-(1H-indol-3-yl)vinyl]benzamide](/img/structure/B5916310.png)

![methyl 4-{[2-[(5-bromo-2-furoyl)amino]-3-(3-nitrophenyl)acryloyl]amino}benzoate](/img/structure/B5916325.png)
![methyl 4-({2-[(2-chlorobenzoyl)amino]-5-phenyl-2,4-pentadienoyl}amino)benzoate](/img/structure/B5916328.png)
![ethyl 4-{[2-[(4-bromobenzoyl)amino]-3-(2-furyl)acryloyl]amino}benzoate](/img/structure/B5916333.png)
![1,1'-[(2,4,5,6-tetrafluoro-1,3-phenylene)dicarbonyl]dipyrrolidine](/img/structure/B5916336.png)